molecular formula C26H27FN2OS B12402718 Antiproliferative agent-18

Antiproliferative agent-18

Cat. No.: B12402718
M. Wt: 434.6 g/mol
InChI Key: BHDHBEAQJVHRAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Antiproliferative agent-18 is a compound known for its ability to inhibit the proliferation of cancer cells. This compound has shown significant potential in the treatment of various types of cancer by interfering with the cell cycle and inducing apoptosis in malignant cells. Its unique structure and mechanism of action make it a promising candidate for further research and development in the field of oncology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Antiproliferative agent-18 typically involves a multi-step process. One common method includes the [2+2] cycloaddition reaction of bis-isatin Schiff bases with activated aryloxyacetic acid derivatives. This reaction is carried out under controlled conditions to ensure the formation of the desired β-lactam compounds. The structures of the synthesized compounds are confirmed using techniques such as Fourier-transform infrared spectroscopy, proton-1 and carbon-13 nuclear magnetic resonance spectroscopies, and CHN analysis .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity while minimizing production costs. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

Antiproliferative agent-18 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives with altered biological activities.

    Reduction: Reduction reactions can modify the functional groups on the compound, potentially enhancing its antiproliferative properties.

    Substitution: Substitution reactions can introduce new functional groups, leading to the formation of novel analogs with improved efficacy.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various β-lactam derivatives, each with unique structural and biological properties. These derivatives are often evaluated for their antiproliferative activity against different cancer cell lines.

Scientific Research Applications

Antiproliferative agent-18 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Antiproliferative agent-18 involves several key steps:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific β-lactam structure, which allows for targeted interactions with DNA and proteins involved in cancer cell proliferation. Its ability to induce apoptosis through multiple pathways makes it a versatile and potent anticancer agent.

Properties

Molecular Formula

C26H27FN2OS

Molecular Weight

434.6 g/mol

IUPAC Name

N-(1-adamantyl)-3-(4-fluorophenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-imine

InChI

InChI=1S/C26H27FN2OS/c1-30-23-8-2-20(3-9-23)24-16-31-25(29(24)22-6-4-21(27)5-7-22)28-26-13-17-10-18(14-26)12-19(11-17)15-26/h2-9,16-19H,10-15H2,1H3

InChI Key

BHDHBEAQJVHRAZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=NC34CC5CC(C3)CC(C5)C4)N2C6=CC=C(C=C6)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.